N4,N4'-dimethyl-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-disulfonamide
Description
N4,N4'-Dimethyl-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-disulfonamide is a biphenyl-based disulfonamide derivative characterized by methyl and phenyl substituents on the sulfonamide nitrogen atoms. Structurally, it consists of a central biphenyl backbone with sulfonamide groups (-SO₂NH-) at the 4,4' positions. Each sulfonamide nitrogen is further substituted with one methyl and one phenyl group, conferring a combination of lipophilic (phenyl) and moderately polar (methyl) properties.
Properties
IUPAC Name |
N-methyl-4-[4-[methyl(phenyl)sulfamoyl]phenyl]-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-27(23-9-5-3-6-10-23)33(29,30)25-17-13-21(14-18-25)22-15-19-26(20-16-22)34(31,32)28(2)24-11-7-4-8-12-24/h3-20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZLAFFEDKVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of biphenyl derivatives followed by the introduction of dimethyl and diphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized biphenyl derivatives.
Scientific Research Applications
N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl core and sulfonamide groups can form specific binding interactions, influencing biological pathways and chemical processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous biphenyl disulfonamides and related derivatives, focusing on substituent effects, physicochemical properties, and applications:
Table 1: Comparative Analysis of Biphenyl Disulfonamides and Related Derivatives
*Estimated based on molecular formula (C₂₆H₂₄N₂O₄S₂).
Key Comparisons:
Substituent Effects on Solubility :
- The target compound’s methyl and phenyl groups enhance lipophilicity compared to the hydrophilic 2-hydroxypropyl analog . This property may improve membrane permeability in drug design but reduce aqueous solubility.
- In contrast, the sulfonic acid and hydroxynaphthyl substituents in ’s compound confer high polarity and acidity, making it suitable for aqueous environments (e.g., viral inhibition assays) .
Chemical Reactivity :
- Sulfonamides with electron-withdrawing groups (e.g., sulfonic acid in ) exhibit stronger acidity (pKa ~1–2) compared to the target compound’s methyl/phenyl substituents, which are electron-donating and likely result in higher pKa (~8–10).
- The hydroxypropyl analog can participate in hydrogen bonding, enhancing interactions with biological targets but increasing susceptibility to hydrolysis.
Thermal and Chemical Stability :
- Methyl and phenyl groups in the target compound may improve thermal stability compared to hydroxypropyl derivatives, which are prone to dehydration or oxidation .
- Brominated analogs (e.g., N4,N4'-Bis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine in ) show enhanced stability in OLEDs due to halogenated aryl groups but differ in core functionality (diamine vs. disulfonamide).
For example, TAB-2TFSI (a diammonium salt) is employed in doped polymer semiconductors .
Biological Activity
N4,N4'-dimethyl-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-disulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and interactions with cellular targets.
The compound is characterized by its complex structure, which includes multiple aromatic rings and sulfonamide groups. Its molecular formula is , with a molecular weight of 484.6 g/mol. The presence of dimethyl and diphenyl substitutions contributes to its unique electronic properties and biological activity.
This compound exhibits significant biological activity through various mechanisms:
- Kinase Inhibition : Preliminary studies indicate that this compound acts as a potent inhibitor of several kinases involved in cancer signaling pathways. Kinases play a crucial role in cell proliferation and survival, making them attractive targets for cancer therapy.
- DNA Interaction : Interaction studies have shown that the compound can bind effectively to DNA, potentially disrupting its function and leading to antiproliferative effects in cancer cells .
Antiproliferative Activity
Research has demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. The following table summarizes key findings from studies assessing the compound's efficacy:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | DNA binding and disruption |
| MCF-7 | 20 | Kinase inhibition |
| U937 | 30 | Induction of apoptosis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Case Studies
Several case studies have explored the biological activity of this compound:
- In Vitro Studies : A study conducted on HeLa cells revealed that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation .
- In Vivo Models : Animal studies demonstrated that administration of this compound significantly reduced tumor size in xenograft models compared to control groups. Histological analysis indicated reduced cell proliferation and increased apoptosis in treated tumors.
- Mechanistic Insights : Further investigation into the molecular mechanisms revealed that the compound may inhibit specific signaling pathways associated with tumor growth, including the PI3K/Akt pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
